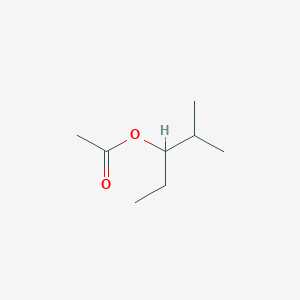

2-Methylpentan-3-yl acetate

説明

2-Methylpentan-3-yl acetate is an ester derived from the reaction of acetic acid with 2-methylpentan-3-ol. The compound is characterized by a branched pentyl chain at the 3-position of the acetate group, which influences its physical and chemical behavior. Such esters are commonly utilized in flavorings, fragrances, and industrial solvents due to their volatility and fruity aromas .

特性

CAS番号 |

35897-16-6 |

|---|---|

分子式 |

C8H16O2 |

分子量 |

144.21 g/mol |

IUPAC名 |

2-methylpentan-3-yl acetate |

InChI |

InChI=1S/C8H16O2/c1-5-8(6(2)3)10-7(4)9/h6,8H,5H2,1-4H3 |

InChIキー |

GLESBSXIWORDRL-UHFFFAOYSA-N |

SMILES |

CCC(C(C)C)OC(=O)C |

正規SMILES |

CCC(C(C)C)OC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Physical Properties

The table below compares key parameters of 2-Methylpentan-3-yl acetate with related esters:

Notes:

- Branching Effects : The increased branching in 2-Methylpentan-3-yl acetate compared to linear esters (e.g., n-pentyl acetate) likely reduces its boiling point due to decreased molecular surface area and weaker van der Waals interactions .

- CAS Number Discrepancy : Isopentyl acetate is listed under two CAS numbers (123-92-2 and 106-27-4), reflecting variations in isomer composition or purity grades .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methylpentan-3-yl acetate in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification of 2-Methylpentan-3-ol with acetic acid under acid catalysis (e.g., H₂SO₄). Alternatively, transesterification of methyl acetate with 2-Methylpentan-3-ol using lipase enzymes or Lewis acids may improve selectivity. Purity can be verified via gas chromatography (GC) or NMR spectroscopy .

- Key Considerations : Optimize reaction conditions (temperature, catalyst loading) to minimize side products like diesters or dehydration byproducts.

Q. How can researchers validate the structural identity of 2-Methylpentan-3-yl acetate?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H and ¹³C spectra with computational predictions (e.g., DFT calculations) to confirm ester group (-OAc) and branching.

- IR : Identify characteristic carbonyl (C=O) stretching at ~1740 cm⁻¹.

- Mass Spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of 2-Methylpentan-3-yl acetate derivatives?

- Methodological Answer : Crystallize the compound or a heavy-atom derivative (e.g., brominated analog) and solve the structure using the SHELX suite (e.g., SHELXT for space-group determination, SHELXL for refinement). Focus on resolving torsional angles around the ester group and methyl branching .

- Data Contradiction Analysis : If experimental data conflicts with computational models (e.g., unexpected bond lengths), re-examine refinement parameters or consider alternative space groups. Validate thermal displacement parameters to rule out disorder .

Q. What strategies mitigate challenges in quantifying 2-Methylpentan-3-yl acetate in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Extraction : Use liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) or solid-phase microextraction (SPME) for trace amounts.

- Quantification : Employ GC-MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.

- Calibration : Validate linearity and detection limits using spiked samples .

- Troubleshooting : If recovery rates are inconsistent, optimize pH during extraction to stabilize the ester against hydrolysis.

Q. How do computational models predict the thermodynamic properties (e.g., Henry’s Law constant) of 2-Methylpentan-3-yl acetate?

- Methodological Answer : Use group contribution methods (e.g., UNIFAC) or quantum mechanical calculations (e.g., COSMO-RS) to estimate vapor-liquid equilibria. Compare predictions with experimental data from analogous esters (e.g., ethyl acetate’s Henry’s Law constant: 804.7 kJ/mol) .

- Validation : Cross-check results with headspace GC or static vapor-pressure measurements to refine computational parameters.

Data Interpretation and Experimental Design

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts for 2-Methylpentan-3-yl acetate?

- Methodological Answer :

- Source Analysis : Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆), conformational flexibility, or improper DFT functional selection.

- Adjustments : Re-optimize computational models using explicit solvent simulations or hybrid functionals (e.g., B3LYP-D3).

- Benchmarking : Compare with high-resolution crystallographic data to validate spatial arrangements .

Q. What experimental designs optimize the stability of 2-Methylpentan-3-yl acetate under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。